5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound known for its unique structure and versatile applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzenesulfonyl group through sulfonation. The amino group is then introduced via amination, and the chloroanilino group is added through a substitution reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloroanilino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(benzenesulfonyl)-5-(4-chloroanilino)thiophen-2-yl]-phenylmethanone
Uniqueness
Compared to similar compounds, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloroanilino group, in particular, may confer unique properties that differentiate it from other analogs.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S2/c24-16-10-7-11-17(14-16)26-23-22(31(28,29)18-12-5-2-6-13-18)19(25)21(30-23)20(27)15-8-3-1-4-9-15/h1-14,26H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFIRHWHNMKJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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